molecular formula C14H12N4O5S2 B4368687 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368687
M. Wt: 380.4 g/mol
InChI Key: YHWDHGPJKFCPNB-UHFFFAOYSA-N
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Description

1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a highly specialized compound notable for its complex structure and unique functional groups

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid involves multi-step reactions typically starting with pyrazole derivatives. The key steps often include:

  • N-alkylation: : Introduction of the methyl group at the nitrogen position of the pyrazole ring.

  • Carbonylation: : Formation of the carboxylic acid group via carbonylation reactions.

  • Sulfonamide formation: : Attachment of the methylsulfonyl group to the benzothiazole ring through nucleophilic substitution reactions.

Industrial production methods: : On an industrial scale, these steps are streamlined to ensure high yield and purity. Standard procedures involve using catalytic agents and optimized reaction conditions (temperature, pressure, and solvents) to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of reactions: : 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce further functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be employed to alter the compound's oxidation state.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at reactive sites such as the sulfonamide and benzothiazole rings.

Common reagents and conditions: : Typical reagents used include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, amines, and other nucleophiles or electrophiles under appropriate conditions (temperature, solvent choice).

Major products: : Reactions can yield a variety of products depending on the conditions and reagents, including:

  • Oxidized derivatives: : Such as carboxylic acids and ketones.

  • Reduced forms: : Alcohols or hydrocarbons.

  • Substituted compounds: : Varying by the nucleophiles or electrophiles introduced.

Scientific Research Applications

Chemistry: : In organic chemistry, 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex molecules.

Biology: : Biologically, this compound is studied for its potential interactions with various biomolecules, aiding in understanding cellular processes and enzyme functions.

Medicine: : In the medical field, it is explored for its therapeutic potential, including possible anti-inflammatory, antimicrobial, and anticancer properties, due to its ability to interact with specific molecular targets.

Industry: : Industrially, the compound's unique properties make it useful in developing specialty chemicals, materials, and potentially pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme inhibition: : The benzothiazole moiety can bind to active sites of enzymes, altering their function.

  • Receptor interaction: : The structure allows binding to specific receptors, modulating biological responses.

  • Signal transduction pathways: : By interacting with key molecules, it influences cellular signaling pathways.

Comparison with Similar Compounds

Unique features:

Similar compounds

  • 1-methyl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acid: : Lacks the benzothiazole and sulfonamide groups, resulting in different chemical properties and applications.

  • 6-methylsulfonyl-1,3-benzothiazol-2-yl derivatives: : These compounds may share some similarities but differ significantly in their functional group arrangement and reactivity.

  • Sulfonamide-linked pyrazole derivatives: : Have similar core structures but lack the specific combination of functional groups present in 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid.

Properties

IUPAC Name

1-methyl-5-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S2/c1-18-11(8(6-15-18)13(20)21)12(19)17-14-16-9-4-3-7(25(2,22)23)5-10(9)24-14/h3-6H,1-2H3,(H,20,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWDHGPJKFCPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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